1-(3-Nitrophenyl)ethane-1-sulfonyl chloride

Description

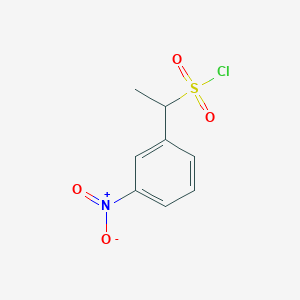

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is an aromatic sulfonyl chloride characterized by a nitro group (-NO₂) at the meta position of the phenyl ring and a sulfonyl chloride (-SO₂Cl) group attached to the same carbon (C1) of the ethane chain. This compound is likely utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules (e.g., forming sulfonamides or sulfonate esters). The nitro group’s electron-withdrawing nature may enhance the electrophilicity of the sulfonyl chloride, increasing its reactivity toward nucleophiles .

Properties

Molecular Formula |

C8H8ClNO4S |

|---|---|

Molecular Weight |

249.67 g/mol |

IUPAC Name |

1-(3-nitrophenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H8ClNO4S/c1-6(15(9,13)14)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3 |

InChI Key |

AYTCJTUADJQNIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride can be synthesized through the following steps:

Nitration of Ethylbenzene: Ethylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroethylbenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Electrophilic Aromatic Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions.

Aminophenyl Derivatives: Formed from the reduction of the nitro group.

Halogenated Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biological Studies: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Positional Isomers: 2-(3-Nitrophenyl)ethane-1-sulfonyl Chloride

A closely related isomer, 2-(3-nitrophenyl)ethane-1-sulfonyl chloride (CAS 1253739-20-6, C₈H₈ClNO₄S), differs in the placement of the nitro-substituted phenyl group on the ethane chain. Here, the phenyl group is attached to carbon 2 (C2), while the sulfonyl chloride remains on C1 . Key differences include:

- Electronic Effects : Proximity of the nitro group to the sulfonyl chloride in the target compound could amplify electron withdrawal, further activating the sulfur atom for reactions.

Aromatic Ring Variations: Naphthalene-Substituted Analog

1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride (CAS 1249583-73-0, C₁₂H₁₁ClO₂S) replaces the phenyl ring with a naphthyl group . Notable contrasts:

- Molecular Weight : Higher molecular weight (254.73 g/mol) due to the naphthyl system, likely reducing solubility in polar solvents.

- Reactivity : The electron-rich naphthyl group may decrease the electrophilicity of the sulfonyl chloride compared to the nitro-substituted compound.

Functional Group Variations: Dimethylcarbamoyl-Substituted Analog

Differences include:

- Applications : Carbamoyl groups are common in pharmaceuticals, suggesting divergent synthetic applications compared to nitro-substituted analogs.

Fluorinated Sulfonyl Chlorides

Compounds like 3,3-difluorocyclopentane-1-sulfonyl chloride (CAS 1309433-75-7, C₅H₇ClF₂O₂S) and 3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride (CAS 1934807-93-8, C₄H₄ClF₄NO₂S) highlight the impact of fluorination :

- Stability : Fluorine’s strong C-F bonds enhance thermal and chemical stability.

- Reactivity : Fluorine’s electron-withdrawing nature may increase sulfonyl chloride reactivity, though steric effects from cyclic structures could modulate this.

Data Table: Key Structural and Molecular Properties

*Calculated based on molecular formula.

Research Findings and Implications

- Reactivity Trends : Nitro groups enhance electrophilicity of sulfonyl chlorides, favoring nucleophilic substitution. Fluorinated analogs balance reactivity with stability .

- Steric Considerations : Structural isomers (e.g., phenyl on C1 vs. C2) influence reaction rates due to steric hindrance .

- Applications : Naphthyl and carbamoyl derivatives may target niche applications (e.g., materials science or drug design), while nitro-substituted compounds are suited for high-reactivity contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.